

Vandetanib-13C6: A Comprehensive Technical Guide to its Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed characterization of **Vandetanib-13C6**, an isotopically labeled analog of the potent multi-targeted tyrosine kinase inhibitor, Vandetanib. This document outlines its core chemical and physical properties, provides detailed experimental protocols for its characterization, and illustrates its mechanism of action through key signaling pathways. **Vandetanib-13C6** serves as a critical internal standard for pharmacokinetic and metabolic studies of Vandetanib, enabling precise quantification in complex biological matrices.

Chemical and Physical Properties

Vandetanib-13C6 shares a virtually identical chemical structure and physical properties with its parent compound, Vandetanib, with the key difference being the incorporation of six Carbon-13 isotopes. This isotopic labeling results in a higher molecular weight. The following table summarizes the key chemical and physical properties.



Property	Value	Reference
Chemical Name	N-(4-bromo-2-fluorophenyl)-6- methoxy-7-(((1- methylpiperidin-4- yl)methyl)oxy)quinazolin-4- amine-13C6	Inferred from parent compound
Molecular Formula	C ₁₆ ¹³ C ₆ H ₂ 4BrFN ₄ O ₂	[1]
Molecular Weight	481.35 g/mol	Calculated
CAS Number	1261397-03-8	[2]
Appearance	White to off-white or pale- yellow solid powder	[2][3]
Melting Point	Approximately 235°C	[4]
Solubility	Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.	[5][6]
рКа	5.2 (aminoquinazolone moiety), 9.4 (piperidine moiety)	[4]
LogP	4.7 (n-octanol/water at pH 11)	[4]
Stability	Stable solid. In solution, degradation may occur under acidic, oxidative, and light- stressed conditions.	[4]

Experimental Protocols

Robust analytical methods are essential for confirming the identity, purity, and quality of **Vandetanib-13C6**. The following protocols are adapted from validated methods for Vandetanib and are suitable for the characterization of its isotopically labeled form.

Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular identity and isotopic enrichment of **Vandetanib-13C6**.



Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]

- Sample Preparation:
 - Prepare a stock solution of Vandetanib-13C6 in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
 - Dilute the stock solution with the mobile phase to a final concentration of approximately 1 μg/mL.
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., Kinetex C18, 2.6 μm, 50 mm × 2.1 mm).[7]
 [8]
 - Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium formate (50:50, v/v) at pH 5.0.[7][8]
 - Flow Rate: 0.11 mL/min.[7][8]
 - Injection Volume: 5 μL.
 - Column Temperature: Ambient.
- Mass Spectrometry (MS) Conditions:
 - Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive ion mode.
 - Monitoring: Multiple Reaction Monitoring (MRM).
 - Ion Transitions:
 - **Vandetanib-13C6**: m/z 481.1 → 112.1 (and other relevant fragments).
 - Vandetanib (for comparison): m/z 475.1 → 112.1.[7][8][9]



Data Analysis:

- Confirm the presence of the parent ion corresponding to the calculated molecular weight of Vandetanib-13C6.
- Analyze the fragmentation pattern to ensure it is consistent with the known structure of Vandetanib.
- Assess the isotopic purity by comparing the signal intensity of the 13C6-labeled compound to any unlabeled Vandetanib present.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a **Vandetanib-13C6** sample.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11][12][13]

- · Sample Preparation:
 - Prepare a stock solution of Vandetanib-13C6 in the mobile phase at a concentration of 100 μg/mL.
 - Filter the solution through a 0.45 μm syringe filter before injection.
- HPLC Conditions:
 - Column: A C18 or Phenyl reversed-phase column (e.g., Symmetry C18, 5 μm, 250 mm x
 4.6 mm or a Phenyl column, 5 μm, 250 mm x 4.6 mm).[10][12]
 - Mobile Phase:
 - Option 1: A mixture of acetonitrile, water, and orthophosphoric acid (90:8:2, v/v/v).[12]
 - Option 2: A micellar solution of 0.05 M sodium dodecyl sulphate (pH 3.0 adjusted with 0.02 M orthophosphoric acid) containing 0.3% triethylamine and 10% n-butanol.[10][11]



- Flow Rate: 1 mL/min (Option 1) or 0.7 mL/min (Option 2).[10][12]
- Detection: UV absorbance at 249 nm or 328 nm.[13][14]
- Injection Volume: 20 μL.
- Column Temperature: Ambient.
- Data Analysis:
 - Calculate the area percent of the main Vandetanib-13C6 peak relative to the total area of all observed peaks to determine the purity. The retention time should be consistent across injections.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **Vandetanib-13C6**.

Methodology: ¹H NMR Spectroscopy.

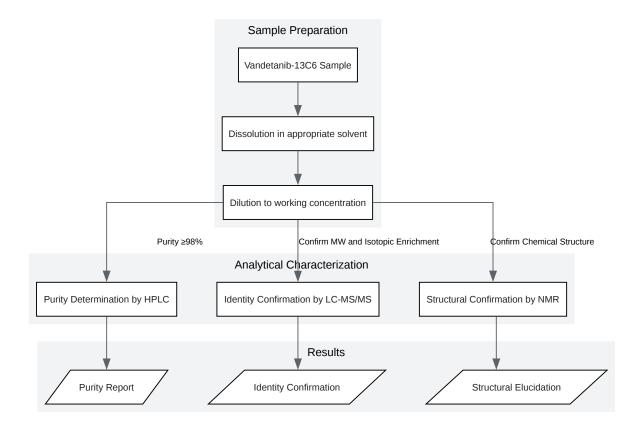
- Sample Preparation:
 - Dissolve an appropriate amount of Vandetanib-13C6 in a suitable deuterated solvent (e.g., DMSO-d₆).
- NMR Spectrometer Conditions:
 - Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Experiment: Standard ¹H NMR.
- Data Analysis:
 - The resulting ¹H NMR spectrum should be consistent with the structure of Vandetanib.[3] [15] The chemical shifts and coupling constants should match those reported for the parent compound. The presence of the six 13C atoms may lead to observable 13C-¹H coupling, providing further structural confirmation.



Mechanism of Action and Signaling Pathways

Vandetanib is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis. By binding to the ATP-binding site of these kinases, Vandetanib blocks their phosphorylation and subsequent activation of downstream signaling cascades. The primary targets of Vandetanib are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the RET (Rearranged during Transfection) proto-oncogene.[2][16][17][18][19][20][21][22][23][24][25][26][27]

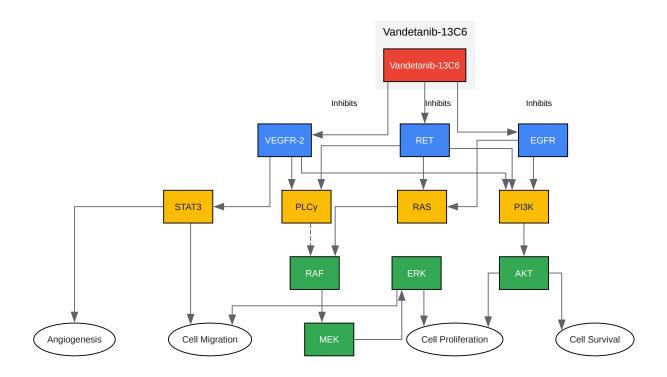
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by Vandetanib.





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Experimental workflow for the characterization of **Vandetanib-13C6**.



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Key signaling pathways inhibited by Vandetanib.

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